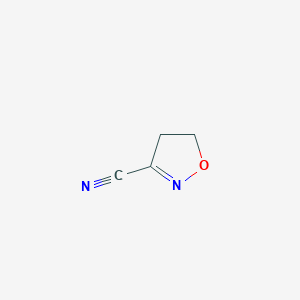

4,5-dihydro-1,2-oxazole-3-carbonitrile

Description

Contextualization of the 1,2-Oxazole Scaffold in Contemporary Organic Synthesis and Medicinal Chemistry Research

The 1,2-oxazole ring, an unsaturated five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design and synthesis of a vast array of biologically active molecules. nih.govmdpi.comarkat-usa.org This scaffold is prevalent in numerous natural products and has been extensively incorporated into pharmaceutical agents due to its ability to engage in various non-covalent interactions with biological targets, such as enzymes and receptors. nih.govnih.gov The inherent stability of the oxazole (B20620) ring, coupled with its capacity for diverse substitution patterns, makes it a privileged structure in medicinal chemistry. nih.gov Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. arkat-usa.orgnih.govmdpi.com In organic synthesis, the oxazole ring serves as a versatile synthon, participating in various transformations to construct more complex molecular architectures. mdpi.com

Significance of the 4,5-Dihydro-1,2-Oxazole Moiety in Chemical Science

The 4,5-dihydro-1,2-oxazole, also known as a 2-isoxazoline, represents a partially saturated variant of the 1,2-oxazole ring. This structural modification imparts a three-dimensional character that is highly desirable in modern drug discovery, moving away from the predominantly flat structures of many early pharmaceuticals. The non-planar nature of the isoxazoline (B3343090) ring allows for more specific and intricate interactions with the active sites of biological targets. researchgate.net

Isoxazoline derivatives are known to possess a broad range of biological activities, including insecticidal, herbicidal, and antimicrobial properties. researchgate.netresearchgate.net From a synthetic standpoint, the 4,5-dihydro-1,2-oxazole moiety is a valuable intermediate. The N-O bond within the ring can be reductively cleaved under various conditions to yield γ-amino alcohols, which are important building blocks in the synthesis of natural products and pharmaceuticals. nih.gov The primary route to this scaffold is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene, a highly efficient and often stereoselective transformation. mdpi.comnih.gov

The Nitrile Functional Group as a Strategic Research Handle in Heterocyclic Chemistry

The nitrile group (-C≡N) is a highly versatile and strategic functional group in organic synthesis and medicinal chemistry. rsc.orgresearchgate.net Its strong electron-withdrawing nature can significantly influence the electronic properties of the heterocyclic ring to which it is attached, thereby modulating its reactivity and biological activity. researchgate.net

In medicinal chemistry, the nitrile group can act as a bioisostere for other functional groups, such as a carbonyl or a halogen, offering a way to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule. researchgate.net It can participate in hydrogen bonding interactions as a hydrogen bond acceptor, contributing to the binding affinity of a ligand to its target protein. researchgate.netrsc.org Furthermore, the nitrile group is relatively stable metabolically, which can enhance the in vivo half-life of a drug candidate. rsc.org

From a synthetic perspective, the nitrile group is a valuable "handle" that can be transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, providing a gateway to a diverse range of derivatives for structure-activity relationship (SAR) studies. nih.gov

Research Scope and Objectives Pertaining to 4,5-dihydro-1,2-oxazole-3-carbonitrile Studies

The investigation of this compound is driven by several key research objectives that align with the broader goals of advancing heterocyclic chemistry and drug discovery. A primary objective is the development of novel and efficient synthetic methodologies for the construction of this specific heterocyclic system. This includes exploring different strategies for the key cycloaddition step to control regioselectivity and stereoselectivity, ultimately leading to the desired 3-carbonitrile substitution pattern.

A second major objective is the thorough characterization of the physicochemical properties of this compound and its derivatives. This involves detailed spectroscopic analysis to confirm molecular structures and understand their electronic and conformational properties.

Furthermore, a significant area of research focuses on exploring the chemical reactivity of the this compound core. This includes investigating transformations of the nitrile group into other functionalities and reactions involving the dihydro-oxazole ring itself, such as ring-opening reactions to generate valuable acyclic intermediates.

Finally, a crucial objective is the evaluation of the biological activity of this compound and its derivatives. This involves screening these compounds against a range of biological targets to identify potential therapeutic applications, thereby contributing to the development of new lead compounds in medicinal chemistry. The overarching goal is to establish a comprehensive understanding of the structure-property-activity relationships for this class of compounds. mdpi.com

Detailed Research Findings

While specific research exclusively focused on this compound is limited in publicly available literature, a wealth of information on closely related analogues allows for the extrapolation of expected properties and reactivity. The primary synthetic route to the 4,5-dihydro-1,2-oxazole core is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. nih.gov To obtain the 3-carbonitrile substitution, this would conceptually involve the reaction of a cyanated nitrile oxide with an alkene, or the cycloaddition of a standard nitrile oxide with an α-cyano-α,β-unsaturated compound.

The reactivity of the nitrile group in such a scaffold is expected to be rich, allowing for its conversion to amides, carboxylic acids, or amines, thus providing a diverse library of compounds for biological screening. The dihydro-oxazole ring itself can undergo reductive N-O bond cleavage to afford β-hydroxy-γ-amino acids or related structures, which are valuable chiral building blocks.

Data Tables

Given the scarcity of specific experimental data for this compound, the following tables present representative spectroscopic data for closely related 4,5-dihydro-1,2-oxazole (isoxazoline) structures. These values provide an expected range for the chemical shifts and vibrational frequencies of the target compound.

Table 1: Representative ¹H NMR Spectroscopic Data for 4,5-Dihydro-1,2-oxazole Derivatives Data is generalized from analogous structures and may not represent the exact values for this compound.

| Proton | Chemical Shift (ppm) Range | Multiplicity | Coupling Constant (J) Range (Hz) |

| H-4 | 3.0 - 4.5 | ddd, m | 7 - 12 |

| H-5a (cis to H-4) | 3.5 - 5.0 | dd, t | 8 - 14 |

| H-5b (trans to H-4) | 3.0 - 4.5 | dd, t | 6 - 12 |

Table 2: Representative ¹³C NMR Spectroscopic Data for 4,5-Dihydro-1,2-oxazole Derivatives Data is generalized from analogous structures and may not represent the exact values for this compound.

| Carbon | Chemical Shift (ppm) Range |

| C-3 | 150 - 160 |

| C-4 | 40 - 60 |

| C-5 | 70 - 90 |

| -C≡N | 115 - 125 |

Table 3: Representative IR Spectroscopic Data for Nitrile-Substituted Heterocycles Data is generalized from analogous structures and may not represent the exact values for this compound.

| Functional Group | Wavenumber (cm⁻¹) Range | Intensity |

| C≡N stretch | 2220 - 2260 | Medium to Strong, Sharp |

| C=N stretch | 1580 - 1650 | Medium |

| N-O stretch | 850 - 950 | Medium to Weak |

Structure

3D Structure

Properties

IUPAC Name |

4,5-dihydro-1,2-oxazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c5-3-4-1-2-7-6-4/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNDSVJXFUFKEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CON=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4,5 Dihydro 1,2 Oxazole 3 Carbonitrile and Its Derivatives

De Novo Cyclization Strategies for the 4,5-Dihydro-1,2-Oxazole Ring System

The direct construction of the 4,5-dihydro-1,2-oxazole core is a primary focus of synthetic efforts. These de novo strategies involve the formation of the heterocyclic ring from acyclic precursors through various cyclization reactions.

1,3-Dipolar Cycloaddition Reactions in the Formation of 4,5-Dihydro-1,2-Oxazoles

Among the most powerful and widely employed methods for the synthesis of five-membered heterocycles are 1,3-dipolar cycloaddition reactions. These reactions involve the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, providing a direct and often highly regioselective route to the desired ring system.

The reaction of nitrile oxides with alkenes stands as a cornerstone for the synthesis of 4,5-dihydro-1,2-oxazoles. Nitrile oxides, typically generated in situ from the corresponding hydroximoyl halides or nitroalkanes, readily react with a wide range of alkenes to afford the desired heterocyclic products. The regioselectivity of this cycloaddition is primarily governed by frontier molecular orbital interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.

In a typical reaction, an alkene is treated with a hydroximoyl chloride in the presence of a base, such as triethylamine, to generate the nitrile oxide in situ, which then undergoes cycloaddition. The reaction conditions are generally mild, and a diverse array of substituents on both the nitrile oxide and the alkene are tolerated.

Table 1: Examples of Nitrile Oxide Cycloaddition for the Synthesis of 4,5-Dihydro-1,2-oxazoles

| Nitrile Oxide Precursor | Alkene | Product | Yield (%) |

| Benzonitrile oxide | Styrene (B11656) | 3,5-Diphenyl-4,5-dihydro-1,2-oxazole | 85 |

| Acetonitrile oxide | 1-Hexene | 3-Methyl-5-butyl-4,5-dihydro-1,2-oxazole | 78 |

| Cyanoformonitrile oxide | Ethene | 4,5-dihydro-1,2-oxazole-3-carbonitrile | - |

Note: The synthesis of the parent compound, this compound, via this method would involve the cycloaddition of cyanoformonitrile oxide with ethene. While conceptually straightforward, the stability and reactivity of cyanoformonitrile oxide present synthetic challenges.

While nitrile oxide cycloadditions are prevalent, other 1,3-dipoles can also be employed to construct the 4,5-dihydro-1,2-oxazole skeleton. A notable alternative is the use of nitrones as 1,3-dipoles in reactions with alkynes. This approach leads to the formation of isoxazolines, which are isomers of 4,5-dihydro-1,2-oxazoles. Subsequent isomerization or functional group manipulation may be necessary to arrive at the desired 1,2-oxazole structure. The regioselectivity of nitrone-alkyne cycloadditions is also dictated by frontier molecular orbital theory. wikipedia.org

Intramolecular [3+2] cycloadditions of nitrones with alkenes have also been utilized to create complex, fused ring systems containing the isoxazolidine (B1194047) core, a saturated version of the 4,5-dihydro-1,2-oxazole ring. wikipedia.org

Condensation and Ring-Closure Approaches to this compound

Condensation reactions followed by intramolecular cyclization provide an alternative to cycloaddition strategies. These methods typically involve the formation of a key intermediate containing the requisite N-O bond and a suitably positioned leaving group or reactive functionality to facilitate ring closure.

One such approach involves the cyclocondensation of β-hydroxy oximes. The hydroxyl group at the β-position can be activated, for example, by conversion to a mesylate or tosylate, followed by base-promoted intramolecular nucleophilic substitution by the oxime oxygen to furnish the 4,5-dihydro-1,2-oxazole ring. The synthesis of the 3-carbonitrile derivative via this route would necessitate the use of a β-hydroxy oxime bearing a cyano group at the appropriate position.

Another related strategy is the cyclization of α,β-unsaturated oximes. Under specific reaction conditions, often involving an electrophilic trigger, the oxime oxygen can attack the double bond in an intramolecular fashion to form the heterocyclic ring.

Transition Metal-Catalyzed Routes to Dihydro-1,2-Oxazole-3-Carbonitrile Structures

Transition metal catalysis has emerged as a powerful tool for the construction of heterocyclic systems, offering unique pathways and often high levels of selectivity. While direct catalytic routes to this compound are still developing, related methodologies for the synthesis of oxazoles and other N,O-heterocycles suggest the potential of this approach.

Palladium-catalyzed reactions, for instance, have been employed for the synthesis of oxazoles through C-H activation and subsequent annulation with nitriles. rsc.orginnovareacademics.in Adapting such a strategy to the synthesis of the dihydro-oxazole ring would require careful selection of starting materials and reaction conditions to control the oxidation state of the final product.

Rhodium-catalyzed reactions of diazo compounds with amides have also been shown to produce oxazoles. nih.gov The mechanism involves the formation of a rhodium carbene, which then undergoes N-H insertion and cyclodehydration. The application of this methodology to the synthesis of 4,5-dihydro-1,2-oxazoles would likely involve the use of a saturated precursor in place of the diazo-keto compound.

Functional Group Transformations on Pre-Formed Heterocycles Leading to this compound

An alternative to de novo ring synthesis is the modification of a pre-existing 4,5-dihydro-1,2-oxazole ring to introduce the 3-carbonitrile functionality. This approach can be advantageous if the parent heterocycle is readily accessible.

A plausible strategy would involve the synthesis of a 3-halo-4,5-dihydro-1,2-oxazole, which could then undergo nucleophilic substitution with a cyanide source, such as potassium or sodium cyanide, to yield the desired 3-carbonitrile derivative. The success of this reaction would depend on the reactivity of the 3-halo substituent and the stability of the heterocyclic ring under the reaction conditions.

Alternatively, a 3-unsubstituted 4,5-dihydro-1,2-oxazole could potentially be functionalized at the 3-position through a deprotonation-cyanation sequence. This would require a strong base to remove the proton at the 3-position, followed by quenching with a suitable cyanating agent. The feasibility of this approach would be contingent on the acidity of the C3-proton and the regioselectivity of the deprotonation.

Strategic Introduction of the Nitrile Functionality onto the Dihydro-1,2-Oxazole Scaffold

One primary strategy for synthesizing this compound involves the formation of the heterocyclic ring first, followed by the installation of the nitrile group. This late-stage functionalization can be advantageous when the precursors for the nitrile group are incompatible with the ring-forming reaction conditions. A common approach is the dehydration of a corresponding 3-carboxamide or 3-aldoxime derivative of the 4,5-dihydro-1,2-oxazole. For instance, the reaction of a 4,5-dihydro-1,2-oxazole-3-carbaldehyde (B2393669) oxime with a dehydrating agent, such as acetic anhydride, can yield the desired 3-carbonitrile. researchgate.net The reaction temperature can be a critical parameter to control the outcome, preventing the formation of O-acetylated byproducts. researchgate.net

Another pathway involves the transformation of other functional groups at the C3 position. While direct cyanation of an unsubstituted C3 position is challenging, the conversion of a C3-ester or carboxylic acid to the amide and subsequent dehydration provides a reliable, albeit multi-step, route.

Table 1: Representative Methods for Nitrile Introduction

| Precursor Scaffold | Reagent(s) | Functional Group Transformation | Reference |

| 4,5-dihydro-1,2-oxazole-3-carbaldehyde oxime | Acetic Anhydride | Oxime to Nitrile (Dehydration) | researchgate.net |

| 4,5-dihydro-1,2-oxazole-3-carboxamide | P₂O₅, POCl₃, or SOCl₂ | Amide to Nitrile (Dehydration) | |

| Methyl 4,5-dihydro-1,2-oxazole-3-carboxylate | 1. NH₃2. Dehydrating Agent | Ester → Amide → Nitrile |

Selective Saturation of the 1,2-Oxazole Ring for 4,5-Dihydro Synthesis

An alternative synthetic route begins with a pre-functionalized, fully unsaturated 1,2-oxazole (isoxazole) ring. This approach requires the selective reduction of the C4-C5 double bond without affecting the nitrile group at the C3 position or cleaving the sensitive N-O bond of the ring. Catalytic hydrogenation is a primary method for this transformation.

The choice of catalyst and reaction conditions is crucial for achieving high chemoselectivity. Catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) are often employed under controlled hydrogen pressure and temperature. The inherent stability of the aromatic-like isoxazole (B147169) ring makes this reduction challenging, often requiring more forcing conditions than the hydrogenation of a simple alkene. However, these conditions increase the risk of over-reduction, potentially leading to ring opening or reduction of the nitrile group. The development of milder and more selective catalytic systems remains an area of active research. Ring oxidation of the oxazole (B20620) can sometimes be a competing reaction, catalyzed by enzymes like aldehyde oxidase, which highlights the need for precise reaction control. nih.gov

Green Chemistry Principles in the Synthesis of this compound Analogs

In line with modern synthetic chemistry, the principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including analogs of this compound. rsc.org These efforts aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. rsc.orgijpsonline.com

Solvent-Free and Aqueous Medium Syntheses

A significant advancement in green synthesis is the move away from volatile and often toxic organic solvents. The synthesis of isoxazole and dihydroisoxazole (B8533529) derivatives has been successfully demonstrated in aqueous media. mdpi.com For example, the [3+2] cycloaddition reaction between nitrile oxides and various dipolarophiles can be performed in water, often leading to high yields and simplified work-up procedures. mdpi.combeilstein-journals.org The use of water as a solvent is not only environmentally benign but can also enhance reaction rates and selectivity due to hydrophobic effects.

Solvent-free synthesis represents another important green methodology. wikipedia.org Reactions can be carried out by grinding the solid reactants together, sometimes with a catalytic amount of a solid support or catalyst, a technique known as mechanochemistry. This approach minimizes waste and energy consumption associated with solvent heating and removal.

Table 2: Comparison of Aqueous vs. Conventional Synthesis for Isoxazole Analogs

| Reaction Type | Solvent | Conditions | Yield | Environmental Advantage | Reference |

| [3+2] Cycloaddition of Nitrile Oxide & Enone | Water | 50 °C, 2 h | High | Avoids organic solvents, easy work-up | mdpi.com |

| [3+2] Cycloaddition of Nitrile Oxide & Enone | Organic (e.g., Toluene) | Reflux, 8-12 h | Good-High | Traditional method, well-established | |

| [3+2] Cycloaddition of Nitrile Oxide & Diketone | 95% Water / 5% Methanol | Room Temp, 1-2 h | Good | Fast, room temperature, environmentally friendly solvent | beilstein-journals.org |

Catalyst Development for Sustainable Production Pathways

Catalysis is a cornerstone of green chemistry. For the synthesis of dihydro-oxazole derivatives, research has focused on developing catalysts that are efficient, recyclable, and based on earth-abundant, non-toxic metals. While some syntheses utilize stoichiometric reagents, catalytic approaches are superior in terms of atom economy. Metal catalysts based on copper, zinc, scandium, and gold have been explored for cycloaddition and functionalization reactions. researchgate.netnih.govrsc.org The development of heterogeneous catalysts, such as metal oxides or metals supported on polymers or clays, is particularly desirable as they can be easily separated from the reaction mixture and reused, reducing waste and production costs. researchgate.netrsc.org

Microwave-Assisted and Ultrasound-Promoted Synthesis Methodologies

The use of alternative energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of heterocyclic compounds. researchgate.net These techniques often lead to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.govnih.gov

Microwave-assisted synthesis relies on the efficient heating of polar molecules through the direct interaction of the reaction mixture with microwaves. nih.govnih.govmdpi.com This rapid and uniform heating can accelerate reaction rates significantly, often reducing reaction times from hours to minutes. nih.gov

Table 3: Efficiency of Microwave and Ultrasound in Heterocycle Synthesis

| Synthesis Method | Reaction | Conventional Time | Green Method Time | Yield Improvement | Reference(s) |

| Microwave-Assisted | 1,2,4-Triazole formation | 10 hours | 5-9 minutes | Significant | nih.gov |

| Dihydrobenzo nuph.edu.uaijpsonline.comimidazo[1,2-a]pyrimidin-4-one | Several hours | 2 minutes | Excellent (74-94%) | nih.gov | |

| Ultrasound-Promoted | 1,2,4-Triazolo[1,5-a]pyrimidine formation | Several hours | 5-17 minutes | Excellent | nih.gov |

| Indole-triazole-oxadiazole hybrids | 8-10 hours | 15-35 minutes | Significant | academie-sciences.fr |

Elucidating the Chemical Reactivity and Transformation Pathways of 4,5 Dihydro 1,2 Oxazole 3 Carbonitrile

Reactivity at the Nitrile Functional Group (C≡N)

The nitrile group in 4,5-dihydro-1,2-oxazole-3-carbonitrile is a key site for various chemical modifications, including nucleophilic additions, reductions, and its use as a synthon in cyclization reactions.

Nucleophilic Additions to the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.

The hydration of nitriles is a fundamental transformation that typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid. This process can be catalyzed by either acid or base. lumenlearning.comsemanticscholar.org

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. lumenlearning.com The resulting imidic acid intermediate then tautomerizes to the more stable amide. Subsequent hydrolysis of the amide, also under acidic conditions, yields the carboxylic acid and an ammonium (B1175870) salt.

In a basic medium, a strong nucleophile such as a hydroxide (B78521) ion directly attacks the nitrile carbon. semanticscholar.org The resulting anion is protonated by water to form an imidic acid, which then tautomerizes to the amide. Further hydrolysis of the amide under basic conditions leads to the formation of a carboxylate salt and ammonia.

For this compound, these reactions would lead to the formation of 4,5-dihydro-1,2-oxazole-3-carboxamide and subsequently 4,5-dihydro-1,2-oxazole-3-carboxylic acid. The selective partial hydrolysis to the amide is a valuable synthetic route and can be achieved under controlled conditions. semanticscholar.orgnih.gov

Table 1: Products of Hydration and Hydrolysis of this compound

| Starting Material | Reagents and Conditions | Intermediate Product | Final Product |

| This compound | H₂O, H⁺ or OH⁻ (controlled) | 4,5-dihydro-1,2-oxazole-3-carboxamide | Not formed |

| This compound | H₂O, H⁺ or OH⁻ (excess) | 4,5-dihydro-1,2-oxazole-3-carboxamide | 4,5-dihydro-1,2-oxazole-3-carboxylic acid |

The addition of alcohols to nitriles, often under acidic conditions, leads to the formation of imidates. This reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of the alcohol. The resulting imidate can be isolated or further reacted.

Primary and secondary amines can also add to the nitrile group to form amidines. masterorganicchemistry.com This reaction can be facilitated by the activation of the nitrile group with Lewis acids or by using highly nucleophilic amines. The initial addition of the amine to the nitrile carbon forms an amido-imine intermediate, which then tautomerizes to the stable amidine.

Reduction Reactions of the Nitrile Group

The nitrile group of this compound can be reduced to a primary amine, a valuable functional group for further synthetic elaborations. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. masterorganicchemistry.com

The reduction with LiAlH₄ involves the nucleophilic addition of hydride ions to the nitrile carbon. masterorganicchemistry.com Two successive additions of hydride lead to a dianionic intermediate, which upon aqueous workup, yields the primary amine, (4,5-dihydro-1,2-oxazol-3-yl)methanamine.

Catalytic hydrogenation, typically employing catalysts such as Raney nickel or palladium on carbon, is another effective method for nitrile reduction. rsc.org This method is often preferred for its milder reaction conditions and avoidance of reactive metal hydrides. The reaction of 3-cyano-2-methylthiopyridines with a large amount of Raney nickel has been shown to induce both desulfurization and reduction of the nitrile group to an aminomethyl group. researchgate.net

Cyclization Reactions Involving the Nitrile Group as a Synthon

The nitrile group is a versatile synthon for the construction of various heterocyclic rings. For instance, 3-cyanopyridine (B1664610) derivatives can be synthesized from chalcones and cyanoacetamide. ekb.eg In a similar vein, this compound can potentially serve as a precursor for the synthesis of fused heterocyclic systems. For example, the reaction of aminopyrazole carbonitriles with formamide (B127407) can lead to the formation of fused 4-aminopyrimidines. ekb.eg While specific examples with this compound are not extensively documented, the reactivity pattern of the nitrile group suggests its utility in constructing fused pyrimidine, triazine, or other nitrogen-containing heterocycles.

Transformations Involving the 4,5-Dihydro-1,2-Oxazole Ring System

The 4,5-dihydro-1,2-oxazole, or 2-isoxazoline, ring is a valuable heterocyclic motif that can undergo various transformations, most notably ring-cleavage reactions. The weak N-O bond in the isoxazoline (B3343090) ring is susceptible to cleavage under reductive conditions, providing access to a range of acyclic compounds. beilstein-journals.org

Common methods for the reductive N-O bond cleavage in isoxazolines include hydrogenolysis with Raney nickel, often in the presence of a Lewis acid like AlCl₃, and reduction with other reagents such as LiAlH₄. beilstein-journals.orgnih.gov The cleavage of the isoxazoline ring typically leads to the formation of γ-aminoalcohols or β-hydroxy ketones, depending on the substitution pattern and the reaction conditions. For this compound, reductive cleavage of the N-O bond would be expected to yield intermediates that can be further transformed. For instance, cleavage with Raney nickel could potentially lead to a β-hydroxy nitrile derivative after hydrolysis of the intermediate imine. beilstein-journals.org

Furthermore, the isoxazoline ring can participate in cycloaddition reactions. For instance, 2-phenyl-4,5-dihydrooxazole-4-carbonitrile N-oxide has been shown to undergo cycloaddition with styrene (B11656) to afford dihydroisoxazoles. rsc.org

Table 2: Potential Products from Transformations of the 4,5-Dihydro-1,2-oxazole Ring

| Starting Material | Reagents and Conditions | Potential Product(s) |

| This compound | Raney Ni, AlCl₃, H₂O/MeOH | β-hydroxy nitrile derivatives |

| This compound | LiAlH₄ | (4,5-dihydro-1,2-oxazol-3-yl)methanamine (reduction of nitrile) and potentially ring-opened products |

Ring Opening Reactions and Mechanisms

Thermally Induced Ring Opening

While thermal rearrangements of specific isoxazoline derivatives have been documented, leading to various heterocyclic systems, detailed studies focusing solely on the thermally induced ring opening of this compound to simple acyclic products are not extensively reported in the surveyed literature. The stability of the 2-isoxazoline ring is considerable, and pyrolysis often requires high temperatures, leading to complex product mixtures or rearrangements rather than simple ring cleavage.

Base-Mediated Ring Opening Pathways

The 2-isoxazoline ring is susceptible to cleavage under basic conditions, a reaction that has been developed for the synthesis of functionalized acyclic compounds. A notable transformation is the base-catalyzed ring-opening of 3-unsubstituted 2-isoxazolines, which yields β-hydroxynitriles. acs.orgnih.gov This process is initiated by the deprotonation at the C3 position, followed by ring cleavage.

In the case of this compound, the C3 position is substituted, preventing this specific pathway. However, the electron-withdrawing nature of the nitrile group makes the C4 proton more acidic and susceptible to deprotonation by a strong base. This can initiate an elimination reaction, leading to ring opening. The general mechanism involves the formation of an intermediate which then cleaves to yield a β-ketonitrile or related species after hydrolysis.

Additionally, organometallic reagents can induce ring cleavage. For instance, Grignard reagents, in the presence of titanium(IV) isopropoxide, have been shown to cleave 2-isoxazoline derivatives, demonstrating the utility of nucleophilic attack in promoting ring opening. researchgate.net

Photochemically Initiated Ring Cleavage

The 2-isoxazoline ring can undergo cleavage upon UV irradiation. The specific outcome of the photolysis is highly dependent on the substituents present on the ring. For example, the photolysis of 3-triphenylmethyl-Δ2-isoxazolines leads to the elimination of the bulky substituent and subsequent fragmentation of the heterocycle into a carbonyl compound and a nitrile. rsc.org This suggests a pathway for C-C and N-O bond cleavage.

Another documented photochemical reaction involves 2-(heterocyclyl)isoxazol-5(2H)-ones, which upon irradiation in alcohol, ring-open to form 2-alkoxy-3-heterocyclylaminoacrylates. researchgate.net While the substitution pattern of this compound is different, these examples establish that photochemical energy can readily initiate N-O bond homolysis, leading to diradical intermediates that can fragment or rearrange to yield stable acyclic products. The precise nature of the products from the photolysis of the title compound would depend on the reaction conditions and the stability of the potential radical intermediates.

Aromatization Pathways to 1,2-Oxazole Derivatives

The conversion of a 4,5-dihydro-1,2-oxazole (2-isoxazoline) to its aromatic counterpart, a 1,2-oxazole (isoxazole), is an oxidative dehydrogenation process. This transformation is synthetically useful for accessing the stable aromatic isoxazole (B147169) core. A common method to achieve this aromatization is through chemical oxidation.

Research has shown that 2-isoxazolines can be effectively dehydrogenated using a system composed of iodine in dimethyl sulfoxide (B87167) (DMSO). researchgate.net This method provides a direct route to the corresponding isoxazole. Another approach involves photoelimination reactions. For instance, certain 2-isoxazolines, when subjected to photolysis, can undergo a process analogous to the Norrish Type II reaction, resulting in elimination and the formation of the aromatic isoxazole ring. scispace.com The presence of the C3-carbonitrile group is expected to be compatible with these oxidative conditions.

Oxidation and Reduction Reactions of the Dihydro Ring

Beyond aromatization, the dihydro ring can undergo other redox reactions, most notably reductive cleavage of the weak N-O bond.

Reductive N-O bond cleavage is a cornerstone of isoxazoline chemistry, providing a reliable method to synthesize γ-amino alcohols or β-hydroxy ketones. beilstein-journals.org The choice of reducing agent dictates the reaction outcome. Catalytic hydrogenation using Raney nickel is a classic and effective method that cleaves the N-O bond and subsequently reduces the intermediate imine, leading to β-hydroxy ketones upon hydrolysis. beilstein-journals.orgacs.org Other reducing agents such as lithium aluminum hydride (LiAlH₄), samarium(II) iodide (SmI₂), and molybdenum hexacarbonyl (Mo(CO)₆) are also employed for this transformation. beilstein-journals.org A reductive ring-opening followed by a ring-closure cascade using H₂ over a platinum catalyst has been used to convert isoxazolines into trisubstituted pyrrolidones. thieme-connect.com

Oxidation of the isoxazoline ring, other than aromatization, can be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which can facilitate the removal of a benzyl (B1604629) protecting group via oxidation, leading to the desired isoxazoline derivative in a multi-step synthesis. nih.gov

Electrophilic and Nucleophilic Substitutions on the Ring

Direct electrophilic or nucleophilic substitution on the saturated C4 and C5 positions of the 2-isoxazoline ring is not a common reaction pathway. The ring's reactivity is dominated by processes that involve the cleavage of the N-O bond or reactions at the C=N double bond.

Electrophilic Reactions: The C4-C5 single bond of the 2-isoxazoline ring is a saturated system and, like a simple alkane, is generally unreactive toward electrophiles. Unlike alkenes, which undergo electrophilic addition, this part of the ring lacks the π-electron density necessary for such reactions. libretexts.org

Nucleophilic Reactions: While direct nucleophilic substitution on the C4 or C5 carbons is not typical, reactions with nucleophiles usually lead to ring opening, as discussed in section 3.2.1.2. The stability of certain substituted isoxazolines towards nucleophiles has been noted; for example, 3-bromo-isoxazolines show a degree of stability towards primary amines. researchgate.net Nucleophilic attack can also be directed at substituents attached to the ring rather than the ring itself, as demonstrated by the displacement of a chloride from a chloromethyl group at C5. nih.gov The reactivity of the this compound ring itself towards nucleophilic substitution at C4 or C5 is not well-documented, with ring-opening pathways being the more probable outcome.

Advanced Reaction Mechanism Studies and Kinetics

The chemical behavior of this compound is governed by the interplay of its heterocyclic structure and the electron-withdrawing nature of the nitrile group. Advanced mechanistic studies, primarily through computational and theoretical models, have provided significant insights into its formation, stability, and subsequent transformations. Due to the limited availability of direct experimental kinetic data for this specific compound, much of the understanding is extrapolated from studies on closely related 3-substituted 2-isoxazolines.

Formation via [3+2] Cycloaddition: A Mechanistic Overview

The synthesis of the 4,5-dihydro-1,2-oxazole ring system is predominantly achieved through the [3+2] cycloaddition (32CA) of a nitrile oxide with an alkene. In the case of this compound, this involves the reaction of cyanoformonitrile N-oxide with ethylene (B1197577). Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanism of such reactions.

Computational studies on analogous systems, such as the reaction between nitro-substituted formonitrile N-oxide and various electron-rich alkenes, reveal that these reactions are thermodynamically favorable, with strongly negative Gibbs free energies of reaction. nih.gov The cycloaddition can proceed through two potential pathways, leading to the formation of either 4- or 5-substituted 2-isoxazolines. For reactions involving terminal alkenes, the formation of the 5-substituted regioisomer is generally preferred. nih.gov

The mechanism is typically considered a concerted, polar, one-step process. nih.gov Efforts to locate a zwitterionic intermediate in these reactions have been unsuccessful, supporting the concerted pathway. nih.gov The kinetic parameters for these cycloadditions are influenced by both steric and electronic factors. While electronic interactions between the highest occupied molecular orbital (HOMO) of the dipolarophile (alkene) and the lowest unoccupied molecular orbital (LUMO) of the dipole (nitrile oxide) play a role, steric effects can be a determining factor in the regioselectivity. nih.gov

| Parameter | Value (Path A: 4,4-dimethyl-3-nitro-2-isoxazoline) | Value (Path B: 5,5-dimethyl-3-nitro-2-isoxazoline) |

|---|---|---|

| ΔH (kcal/mol) | -46.7 | -49.0 |

| ΔS (cal/mol·K) | -39.7 | -38.9 |

| ΔG (kcal/mol) | -34.9 | -37.4 |

| ΔH‡ (kcal/mol) | 9.2 | 6.5 |

| ΔS‡ (cal/mol·K) | -35.3 | -35.9 |

| ΔG‡ (kcal/mol) | 19.7 | 17.2 |

Note: The data presented is for a closely related analogue and serves to illustrate the typical energetic profile of the formation reaction. Path B, leading to the 5,5-disubstituted product, is kinetically and thermodynamically favored.

Thermal Decomposition and Rearrangement Pathways

These studies reveal that decomposition often proceeds through complex, multi-step exothermic processes. Kinetic parameters, such as the apparent activation energy (Ea) and the pre-exponential factor (A), can be determined from non-isothermal DSC curves. The reaction mechanism can often be classified using established kinetic models, such as the Avrami-Erofeev equation for nucleation and growth processes. researchgate.net

For this compound, potential thermal decomposition pathways could involve:

Ring Cleavage: Homolytic or heterolytic cleavage of the N-O bond, which is typically the weakest bond in the isoxazoline ring, can initiate decomposition. This would lead to the formation of radical or ionic intermediates.

Rearrangement: The isoxazoline ring can undergo rearrangement to form more stable isomeric structures.

Elimination: Elimination of small molecules, such as HCN, could occur, leading to the formation of unsaturated open-chain products.

| Kinetic Parameter | Value |

|---|---|

| Apparent Activation Energy (Ea) | 153.54 kJ/mol |

| Pre-exponential Factor (A) | 1014.34 s-1 |

| Mechanism Function f(α) | 2(1-α)[–ln(1-α)]1/2 (Avrami-Erofeev equation) |

| Self-Accelerating Decomposition Temperature (TSADT) | 436.03 K |

| Critical Temperature of Thermal Explosion (Tb) | 469.02 K |

Note: This data is provided for illustrative purposes to indicate the types of kinetic parameters that are relevant in the study of the thermal decomposition of such heterocycles.

Ring Opening and Further Transformations

The 4,5-dihydro-1,2-oxazole ring is susceptible to cleavage under various conditions, leading to a diverse range of products. The presence of the C3-carbonitrile group likely influences the reactivity and regioselectivity of these ring-opening reactions.

Reductive N-O Bond Cleavage: A common transformation of 2-isoxazolines is the reductive cleavage of the N-O bond. This reaction is often mediated by transition metals, such as Raney nickel, and can be influenced by additives like AlCl₃. beilstein-journals.org This cleavage typically leads to the formation of β-hydroxy ketones after hydrolysis of the intermediate imine. beilstein-journals.org For this compound, this would theoretically yield a β-hydroxy-γ-keto-nitrile, a versatile synthetic intermediate. The reaction conditions, including the solvent system, can significantly impact the yield and purity of the product. beilstein-journals.org

Hydrolysis: The nitrile group and the isoxazoline ring can both be susceptible to hydrolysis under acidic or basic conditions. The hydrolysis of the nitrile group would lead to a carboxylic acid or amide, while the hydrolysis of the isoxazoline ring could result in ring-opened products. For instance, a study on a 4,5-dihydroisoxazol-5-carboxamide derivative showed that it undergoes biotransformation via hydrolysis to form a 4,5-dihydro-1,2-oxazole-5-carboxylic acid and an aniline (B41778) derivative. rrpharmacology.ru This indicates that the amide linkage was more susceptible to hydrolysis than the isoxazoline ring itself under the studied conditions. The kinetics of such hydrolysis reactions are expected to follow first-order rate kinetics and are highly dependent on pH and temperature.

Applications of 4,5 Dihydro 1,2 Oxazole 3 Carbonitrile in Advanced Organic Synthesis and Material Science Research

4,5-dihydro-1,2-oxazole-3-carbonitrile as a Versatile Synthetic Building Block

While direct evidence for this compound is scarce, the broader class of 4,5-dihydro-1,2-oxazoles serves as valuable building blocks in organic synthesis. researchgate.net These compounds are recognized as important structural motifs for the preparation of more complex molecules. researchgate.net

The 4,5-dihydrooxazole ring is a common structural feature in a variety of heterocyclic systems. For instance, derivatives of 4,5-dihydro-1,2,4-oxadiazoles can be synthesized from amidoximes through cyclocondensation reactions. nih.gov This suggests that the nitrile group in this compound could potentially be transformed to an amidoxime, thereby opening a pathway to a range of other heterocyclic structures. The synthesis of various heterocyclic compounds often relies on the strategic use of such versatile precursors. semanticscholar.org

The elusive nature of some dihydrooxazole isomers, such as 4,5-dihydro-1,2,3-oxadiazoles, has led to their postulation as key intermediates in significant chemical transformations. nih.gov These transient species are thought to play a crucial role in the formation of ketones from alkenes and in the decomposition of certain nitrogen-containing compounds. nih.gov This highlights the potential for dihydrooxazole rings to act as reactive intermediates in the assembly of more intricate molecular frameworks.

Multicomponent reactions (MCRs) and cascade reactions are powerful tools in synthetic chemistry for the efficient construction of complex molecules from simple starting materials in a single step. nih.govresearchgate.netnih.govbohrium.commdpi.com While specific examples involving this compound are not readily found, the general class of dihydrooxazoles has been utilized in such reactions. The development of novel MCRs often involves the exploration of new heterocyclic building blocks. mdpi.com

Functionalization Strategies for Novel Molecular Systems

The functionalization of heterocyclic cores is a key strategy for developing new molecules with tailored properties for various applications.

Oxazole (B20620) and dihydrooxazole motifs are present in ligands used in catalysis. mdpi.com For example, methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles have been employed as ligands for vanadium catalysts in polymerization reactions. mdpi.com The nitrogen and oxygen atoms within the dihydrooxazole ring can coordinate with metal centers, influencing the catalyst's activity and selectivity. mdpi.com The derivatization of the this compound core could potentially lead to the development of novel ligands for various catalytic applications, including in the formation of metal-organic frameworks (MOFs). wikipedia.org

Heterocyclic compounds, including various oxadiazole isomers, have been incorporated into conjugated polymers for applications in optoelectronic devices. While specific research on this compound in this area is not apparent, the general principle involves linking heterocyclic units to create extended π-conjugated systems. These materials can exhibit interesting photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. The nitrile group on the target compound could serve as a functional handle for polymerization or modification to tune the electronic properties of the resulting materials.

Polymerization Studies Utilizing this compound Monomers

While direct polymerization studies specifically utilizing this compound as a monomer are not extensively detailed in available research, the broader class of dihydro-oxazole (oxazoline) derivatives has been a subject of investigation in materials science. These studies provide a foundational understanding of how such heterocyclic monomers can be incorporated into polymeric structures. Research into related compounds, such as 2-substituted 4,5-dihydro-1,3-oxazoles, demonstrates their utility in creating polymers with unique properties. ontosight.aiontosight.ai For instance, polymers incorporating oxazole rings can exhibit notable thermal stability, chemical resistance, and specific optical properties. ontosight.ai

The synthesis of polymers from oxazole derivatives often involves techniques like free-radical polymerization or controlled polymerization methods. ontosight.ai In one area of research, (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole structures have been used not as monomers for the main polymer chain, but as ligands for vanadium catalysts active in ethylene (B1197577) and ethylene-norbornene copolymerization. mdpi.com This highlights the versatility of the dihydro-oxazole motif in polymer chemistry, extending beyond its role as a simple repeating unit. mdpi.com The deacylated homopolymer of 2-ethyl-4,5-dihydro-oxazole is another example that has been explored for its potential in biomedical applications due to its biocompatibility. ontosight.ai These examples establish a precedent for the polymerization of dihydro-oxazole rings, suggesting that this compound could potentially serve as a monomer or a functional comonomer to introduce specific properties, such as polarity or reactivity due to the nitrile group, into a polymer backbone.

| Monomer/Ligand Structure | Polymerization Type/Application | Key Findings | Reference(s) |

| 4,5-dihydro-2-(1-methylethenyl)oxazole | Copolymerization with styrene (B11656) | Creates materials with potential for use in coatings, adhesives, and high-performance polymers. Properties can be tailored by adjusting monomer ratios. | ontosight.ai |

| 2-ethyl-4,5-dihydro-oxazole | Homopolymerization and deacylation | The resulting polymer is explored for biomedical applications like drug delivery and tissue engineering due to its potential biocompatibility. | ontosight.ai |

| (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles | Ligand for Vanadium Catalyst | Used in ethylene and ethylene-norbornene copolymerization; the ligand structure impacts catalyst performance and resulting polymer properties. | mdpi.com |

Conceptual Frameworks for Molecular Target Interaction Studies

The 4,5-dihydro-1,2-oxazole scaffold, as part of the larger family of oxazole and related heterocyclic compounds, serves as a valuable framework in medicinal chemistry and chemical biology for studying molecular target interactions. ontosight.aimdpi.comnih.gov These five-membered heterocyclic rings are common motifs in natural products and are recognized for their ability to engage in various biological interactions. mdpi.com The unique physicochemical properties of these scaffolds allow them to serve as bioisosteres for other groups like thiazoles or imidazoles, enabling the fine-tuning of a molecule's pharmacological and pharmacokinetic profile. rsc.org

Design Principles for Molecular Probes and Chemical Biology Tools

The design of molecular probes and chemical biology tools based on the this compound scaffold involves leveraging its structural and electronic features. The core ring structure provides a rigid framework that can be systematically functionalized to orient substituents in three-dimensional space for optimal interaction with a biological target. nih.gov

Key design principles include:

Scaffold Functionalization: Attaching various substituents to the dihydro-oxazole ring allows for the exploration of structure-activity relationships (SAR). For example, in a series of 2,4,5-trisubstituted oxazoles, different aromatic and heterocyclic groups were introduced to modulate inhibitory activity against specific protein targets like aquaporin-4 (AQP4). nih.gov

Bioisosteric Replacement: The oxazole nucleus can act as a bioisostere of other heterocycles, a strategy used to improve properties such as metabolic stability, target affinity, or solubility. rsc.org

Introduction of Reporter Groups: For use as a molecular probe, the scaffold can be derivatized with reporter tags, such as fluorophores or affinity labels, to enable detection and visualization of target engagement in biological systems.

Leveraging Intrinsic Properties: The nitrile (-CN) group in this compound is a key functional handle. It is a strong hydrogen bond acceptor and can participate in dipole-dipole interactions, potentially serving as a crucial anchor point within a protein's binding pocket. It can also be a site for further chemical modification to link the probe to other molecules.

Scaffold Exploration in Target Identification and Mechanism of Action Research

The exploration of the 4,5-dihydro-1,2-oxazole scaffold is a common strategy in drug discovery for identifying novel biological targets and elucidating mechanisms of action. nih.gov This process typically involves the synthesis of a library of derivatives based on the core scaffold, which are then screened against various biological assays. nih.gov Oxazole derivatives have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ainih.govnih.gov

By systematically modifying the substituents on the dihydro-oxazole ring, researchers can map the chemical space required for a specific biological effect. For example, studies on 2,4,5-trisubstituted oxazole derivatives revealed that specific combinations of substituents led to potent antiproliferative activity against human tumor cell lines, comparable to the standard drug 5-fluorouracil. nih.gov Such findings help in identifying the key structural features necessary for activity and can point towards the potential molecular targets involved.

Furthermore, the dihydro-oxazole motif has been explored in contexts beyond direct biological activity, such as in the development of transition metal catalysts. mdpi.com In this application, the heterocyclic ring acts as a ligand, and modifications to the scaffold influence the performance of the catalyst. mdpi.com This demonstrates the broad utility of the scaffold in generating functional molecules for diverse applications, from materials science to pharmacology. ontosight.aimdpi.com

Methodologies for Ligand-Receptor Binding Investigations and Computational Predictions

Understanding how ligands bind to their receptors is fundamental to drug design. A combination of experimental and computational methods is employed to investigate these interactions for compounds based on the 4,5-dihydro-1,2-oxazole scaffold.

Computational Methodologies:

Molecular Docking: This is a primary in silico tool used to predict the preferred orientation and binding affinity of a ligand within the active site of a target protein. mdpi.comnih.govresearchgate.net Researchers use crystal structures of target proteins from databases like the Protein Data Bank (PDB) to perform these simulations. nih.govnih.gov For instance, docking studies on oxazole derivatives have been used to predict their binding modes with targets such as the tubulin colchicine (B1669291) binding site, epidermal growth factor receptor (EGFR), and aquaporin-4. nih.govnih.govresearchgate.net The results are often expressed as a binding energy or docking score, with lower energy values suggesting a more favorable interaction. mdpi.combiointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of compounds with their biological activity. These predictive models can help in designing new derivatives with enhanced potency. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding interactions and conformational changes that may occur. mdpi.compensoft.net

Density Functional Theory (DFT): DFT studies can be employed to understand the electronic properties and chemical reactivity of the ligand molecules themselves, which can influence their binding characteristics. mdpi.com

These computational predictions guide the synthesis of new compounds and help rationalize experimental findings. For example, in silico analysis of 2,4,5-trisubstituted oxazoles identified a lead compound with a high binding affinity for AQP4, which was then confirmed through in vitro studies. nih.gov Similarly, docking of 1,3,4-oxadiazole (B1194373) derivatives into the active sites of VEGFR2 and EGFR helped explain their selective inhibitory activity. mdpi.com

| Compound Class | Target Protein | Computational Method(s) | Key Findings from Computational Studies | Reference(s) |

| 2,4,5-Trisubstituted Oxazoles | Aquaporin-4 (AQP4) | Molecular Docking | Identified compound 3a as having a better binding affinity towards the AQP4 protein compared to other synthetic analogues. | nih.gov |

| 1,3,4-Oxadiazole Amides | VEGFR2 / EGFR | DFT, Molecular Docking, MD Simulations | Derivatives showed strong interactions and low binding energies for VEGFR2 but weaker interactions with EGFR, suggesting selectivity. | mdpi.com |

| 1,3-Oxazole Derivatives | Tubulin | QSAR, Molecular Docking | Docking into the colchicine binding site showed favorable interactions, helping to hypothesize the mechanism of action for their anticancer effect. | nih.gov |

| 1,3-Oxazole Derivatives | EGFR | Molecular Docking | High binding energy scores against the EGFR protein were observed for compounds showing promising cytotoxicity. | researchgate.net |

| 1,3,4-Oxadiazole Derivatives | STAT3 | Molecular Docking | Compound 5e showed a high binding affinity for the SH2 domain of STAT3, suggesting a potential mechanism for its inhibitory action. | nih.gov |

Advanced Analytical and Spectroscopic Methodologies for the Characterization of 4,5 Dihydro 1,2 Oxazole 3 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of 4,5-dihydro-1,2-oxazole-3-carbonitrile. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise determination of the chemical environment of each proton and carbon atom, as well as their scalar and spatial relationships. researchgate.netipb.pt

The structural backbone of this compound can be meticulously mapped out using a combination of NMR experiments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene (B1212753) protons at the C4 and C5 positions of the isoxazoline (B3343090) ring. These protons would appear as a complex multiplet system due to geminal and vicinal coupling. For substituted isoxazolines, protons on C4 and C5 have been observed as doublets of doublets, indicating their diastereotopic nature. beilstein-journals.orgnih.gov

¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework. The C3 carbon, attached to the electron-withdrawing nitrile group and the ring nitrogen, would resonate at a specific downfield shift. The nitrile carbon (CN) itself would have a characteristic chemical shift in the 115-120 ppm range. The C4 and C5 carbons, being sp³ hybridized, would appear in the aliphatic region of the spectrum. scispace.comresearchgate.net

2D NMR Experiments:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, a clear cross-peak would be observed between the protons on C4 and C5, confirming their vicinal relationship. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively assign the ¹H signals of the C4 and C5 protons to their corresponding ¹³C signals. researchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. Key expected correlations would include the protons at C4 showing correlations to C3 and C5, and the protons at C5 showing correlations to C3 and C4. These correlations would unambiguously confirm the connectivity within the heterocyclic ring and the position of the carbonitrile group. ipb.ptresearchgate.netyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a rigid ring system like the isoxazoline, NOESY can help determine the relative stereochemistry of substituents, although for the unsubstituted parent compound, it would primarily confirm the through-space proximity of the C4 and C5 protons. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C3 | - | ~155-160 | - |

| C4 | ~3.4-3.6 (m, 2H) | ~40-45 | C3, C5 |

| C5 | ~4.6-4.8 (m, 2H) | ~75-80 | C3, C4 |

Note: Predicted values are based on general chemical shift ranges for substituted isoxazoline systems and may vary based on solvent and other experimental conditions. researchgate.netnih.govscispace.com

While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) offers unique insights into the structure and dynamics of molecules in the solid phase. For this compound, ssNMR could be applied to:

Characterize Polymorphism: Identify and characterize different crystalline forms (polymorphs) of the compound, which may exhibit distinct physical properties.

Determine Molecular Conformation: Elucidate the precise molecular conformation and packing arrangement within the crystal lattice.

Study Intermolecular Interactions: Investigate intermolecular interactions, such as hydrogen bonding or π-π stacking, in the solid state.

Studies on related heterocyclic compounds have successfully used solid-state NMR to investigate tautomeric equilibria in the solid phase, demonstrating the power of this technique for understanding the behavior of such molecules in a crystalline environment. ipb.pt

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. For this compound, with the molecular formula C₄H₄N₂O, the expected exact mass can be calculated.

Molecular Formula: C₄H₄N₂O

Calculated Monoisotopic Mass: 96.0324 u

An HRMS measurement confirming this exact mass provides strong evidence for the proposed molecular formula, distinguishing it from other isomers with the same nominal mass. The use of HRMS to confirm the composition of newly synthesized heterocyclic compounds is a standard and essential characterization step. beilstein-journals.orgmdpi.commdpi.com

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion, [M+H]⁺) followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. rrpharmacology.runih.gov For this compound, key fragmentation pathways could include:

Cleavage of the N-O bond: This is often a primary fragmentation route in isoxazolines, leading to ring-opening.

Loss of small neutral molecules: Fragments corresponding to the loss of HCN, CO, or C₂H₄ could be observed.

Retro-[3+2] cycloaddition: A retro-cycloaddition reaction could lead to the formation of nitrile oxide and ethene radical cations.

Analyzing these fragmentation pathways allows for the confirmation of the ring structure and the location of the carbonitrile substituent. researchgate.net

Table 2: Plausible MS/MS Fragmentation of the [M+H]⁺ Ion of this compound (Precursor Ion m/z 97.0396)

| Product Ion m/z | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 70.0318 | HCN | [C₃H₄NO]⁺ (Ring-opened or rearranged) |

| 69.0233 | CO | [C₃H₅N₂]⁺ |

Note: These are proposed fragmentation pathways based on the general behavior of related heterocyclic compounds under MS/MS conditions.

Vibrational Spectroscopy Methodologies (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govnih.gov

For this compound, the key functional groups include the nitrile (C≡N), the imine (C=N) within the ring, the C-O and N-O single bonds, and the aliphatic C-H bonds of the methylene groups.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band characteristic of the C≡N stretch. The C=N stretching vibration would also be present, typically in the 1650-1550 cm⁻¹ region. Aliphatic C-H stretching and bending vibrations would appear in their usual regions. nih.gov

Raman Spectroscopy: Raman spectroscopy is often complementary to IR. The C≡N stretch, while strong in the IR, is also typically strong and sharp in the Raman spectrum. The symmetric vibrations of the heterocyclic ring may be more prominent in the Raman spectrum compared to the IR spectrum.

The combined use of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and thus supporting the proposed structure. nih.govmdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (aliphatic) | Stretching | 2850-3000 |

| C≡N (nitrile) | Stretching | 2220-2260 |

| C=N (imine) | Stretching | 1600-1650 |

| C-H (aliphatic) | Bending | 1350-1470 |

| C-O | Stretching | 1000-1300 |

Note: Wavenumber ranges are based on established literature values for these functional groups in various molecular environments. mdpi.commdpi.com

X-ray Crystallography and Diffraction Techniques for Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. This powerful analytical technique provides precise information on bond lengths, bond angles, and crystallographic parameters, offering an unambiguous determination of a molecule's solid-state conformation and intermolecular interactions. While a crystal structure for the parent this compound has not been extensively reported in publicly available literature, analysis of closely related derivatives provides significant insight into the structural characteristics of this heterocyclic system.

A pertinent example is the recently characterized 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid. researchgate.net The single-crystal X-ray diffraction data for this compound offers valuable information on the geometry of the 4,5-dihydroisoxazole ring.

In the solid state, the five-membered isoxazoline ring in derivatives often adopts a non-planar conformation, typically an envelope or twisted form, to minimize steric strain. For instance, in the crystal structure of 3,5-bis(4-methoxyphenyl)-4,5-dihydroisoxazole, the isoxazoline ring is in an envelope conformation, with the chiral carbon atom at the flap position. nih.gov Similarly, the isoxazoline ring in (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone also exhibits an envelope conformation. nih.gov These findings suggest that the 4,5-dihydro-1,2-oxazole core is flexible and its conformation is influenced by the nature and substitution pattern of its appendages.

The crystallographic data for these derivatives also reveal key intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of these materials.

Below is a table summarizing the crystallographic data for a representative 4,5-dihydroisoxazole derivative.

| Parameter | Value for 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid researchgate.net |

|---|---|

| Chemical Formula | C12H13NO5S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.7095(6) |

| b (Å) | 11.9632(6) |

| c (Å) | 12.4335(5) |

| α (°) | 86.456(4) |

| β (°) | 73.532(4) |

| γ (°) | 69.272(5) |

| Volume (ų) | 1294.15(12) |

| Z | 4 |

Chromatographic Separation and Purity Assessment Techniques (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds like this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For the analysis of this compound, reversed-phase HPLC (RP-HPLC) is a suitable approach. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

The choice of stationary phase, mobile phase composition, flow rate, and detector are critical parameters that need to be optimized for achieving good separation and sensitivity. For instance, the enantioseparation of isoxazoline racemates has been successfully achieved using perphenylcarbamate cyclodextrin (B1172386) clicked chiral stationary phases (CSPs) in HPLC. nih.gov

A typical HPLC method for the purity assessment of a 4,5-dihydro-1,2-oxazole derivative might involve the following conditions:

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. While the volatility of this compound would need to be considered, GC can be a valuable tool for its analysis, especially for assessing the presence of volatile impurities. The choice of the column (stationary phase), temperature program, and detector are key to a successful GC separation.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization (if chiral derivatives)

Many derivatives of 4,5-dihydro-1,2-oxazole are chiral, and their biological activity can be highly dependent on their stereochemistry. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are non-destructive methods that provide information about the stereochemical features of chiral molecules.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. The shape, sign, and intensity of the CD bands (known as Cotton effects) are characteristic of the absolute configuration and conformation of the enantiomers. For example, the experimental CD spectra of diastereoisomers of cyclopenta[d]isoxazoline β-turn mimics have been used to deduce their conformations in solution. researchgate.net

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum provides information about the absolute configuration of a chiral center, particularly when a chromophore is present near the stereocenter. The sign of the Cotton effect in an ORD spectrum can be correlated with the absolute configuration of the molecule. The optical rotation values of various chiral isoxazolines have been determined and used to characterize their enantiomeric purity. researchgate.net

These chiroptical techniques, often used in conjunction with theoretical calculations, are powerful tools for the assignment of absolute configuration and for the determination of the enantiomeric excess of chiral this compound derivatives.

Below is a summary table of the chiroptical techniques and their applications.

| Technique | Principle | Application for Chiral this compound Derivatives |

|---|---|---|

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Determination of absolute configuration and conformational analysis. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. wikipedia.org | Assignment of absolute configuration and determination of enantiomeric purity. |

Theoretical and Computational Investigations of 4,5 Dihydro 1,2 Oxazole 3 Carbonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or an approximation of it) for a given molecular system to determine its electronic structure and other key characteristics. For 4,5-dihydro-1,2-oxazole-3-carbonitrile, these calculations can predict its geometry, stability, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. bhu.ac.in It is favored for its balance of accuracy and computational cost, making it suitable for studying heterocyclic compounds. A DFT study of this compound would typically involve optimizing the molecular geometry to find the most stable arrangement of its atoms in the gas phase. bhu.ac.in

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths (e.g., C-C, C-N, N-O) and angles, which are fundamental to the molecule's identity and steric properties. |

| Dipole Moment | Indicates the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites of reaction. bhu.ac.in |

| Atomic Charges (e.g., Mulliken) | Estimates the partial charge on each atom, offering insight into the electronic distribution and reactivity at specific atomic sites. bhu.ac.in |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for simplification. The Hartree-Fock (HF) method is a foundational ab initio approach. nih.gov These methods can be computationally intensive but provide a high level of theoretical accuracy.

For this compound, ab initio calculations would be instrumental in analyzing the energy profile of chemical reactions it might undergo. This involves calculating the energy of reactants, transition states, and products to determine activation energies and reaction thermodynamics. Such studies are crucial for understanding reaction mechanisms and kinetics. For instance, an ab initio study could elucidate the energy barriers associated with cycloaddition or ring-opening reactions involving the dihydrooxazole ring. nih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mewikipedia.org The energy and spatial distribution of these orbitals are critical in chemical reactions. youtube.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential and its susceptibility to attack by electrophiles.

The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy level relates to the electron affinity and the molecule's ability to react with nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. For this compound, FMO analysis would identify the most probable sites for electrophilic and nucleophilic attack, guided by the locations of the HOMO and LUMO electron densities.

| Parameter | Definition | Predicted Insight for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. A higher energy suggests stronger nucleophilicity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. A lower energy suggests stronger electrophilicity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A key indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations often focus on static, minimum-energy structures, molecules are dynamic entities that can adopt various shapes (conformations) and are influenced by their environment.

The 4,5-dihydro-1,2-oxazole ring is not planar and can exist in different conformations, such as envelope or twisted forms. Conformational analysis aims to map the potential energy surface of the molecule as a function of its geometry, typically by rotating specific bonds. This analysis identifies the lowest-energy (most stable) conformations and the energy barriers between them. For this compound, this would involve calculating the energy changes associated with the puckering of the five-membered ring to determine its most preferred three-dimensional shape.

The properties and behavior of a molecule can be significantly altered by its solvent environment. frontiersin.orgscielo.br Computational methods can model these solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation. frontiersin.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of chemical reactions. For the synthesis of 4,5-dihydro-1,2-oxazoles, which are commonly formed via 1,3-dipolar cycloaddition reactions of nitrile oxides with alkenes, computational methods can map out the entire reaction pathway, identify key intermediates, and determine the energetic feasibility of the process. scielo.brnih.govmdpi.comunimib.it

Transition State Characterization and Activation Energy Calculations